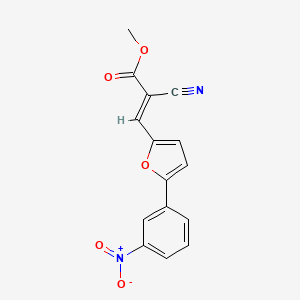

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate

Descripción

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is a synthetic organic compound featuring a cyano group, a propenoate ester backbone, and a 3-nitrophenyl-substituted furan moiety.

Propiedades

Número CAS |

853347-75-8 |

|---|---|

Fórmula molecular |

C15H10N2O5 |

Peso molecular |

298.25 g/mol |

Nombre IUPAC |

methyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H10N2O5/c1-21-15(18)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3/b11-8+ |

Clave InChI |

ADCUXMCNVVBVDC-DHZHZOJOSA-N |

SMILES isomérico |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |

SMILES canónico |

COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate typically involves the reaction of 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods utilize microreactor systems to control reaction parameters precisely, leading to higher selectivity and conversion rates .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted cyano derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mecanismo De Acción

The mechanism of action of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can also participate in interactions with nucleophiles, affecting cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Nitrofuran Derivatives: Carcinogenicity and Structural Implications

and highlight the carcinogenic activity of 5-nitrofuran derivatives in rats, with activity linked to specific substituents:

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide induced mammary, kidney, and intestinal tumors .

- 5-Nitro-2-furaldehyde semicarbazone caused benign mammary tumors .

- Acetone [4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazone led to forestomach papillomas .

Key Structural Differences:

- The target compound replaces the thiazole-hydrazide or semicarbazone moieties with a cyano-propenoate ester and 3-nitrophenyl-furyl group.

Table 1: Carcinogenicity of Nitrofuran Derivatives

| Compound | Tumor Types Induced | Incidence (Rats) | Key Moieties |

|---|---|---|---|

| Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide | Mammary, kidney, intestinal | 32/35 | Nitrofuran, thiazole, hydrazide |

| 5-Nitro-2-furaldehyde semicarbazone | Benign mammary tumors | N/A | Nitrofuran, semicarbazone |

| Target Compound | Not reported | — | Nitrophenyl-furyl, cyano |

Fluorinated Propenoates: Reactivity and Copolymer Properties

discusses fluorinated propenoate esters (e.g., Propyl 2-cyano-3-(3,4,5-trifluorophenyl)-2-propenoate) copolymerized with PCPP. These compounds exhibit:

- High yields (68–92%) in synthesis .

- Alternating copolymer structures with molecular weights of 15.1–27.8 kD .

Key Structural Differences:

- The target compound’s 3-nitrophenyl group is a stronger electron-withdrawing substituent compared to trifluorophenyl groups. This may enhance electrophilic reactivity but reduce thermal stability compared to fluorinated analogs.

- Fluorine’s electronegativity improves copolymer solubility and dielectric properties, whereas the nitro group may favor charge-transfer interactions in materials science applications .

Table 2: Comparison of Propenoate Esters

| Compound | Substituent | Copolymer Molecular Weight (kD) | Key Applications |

|---|---|---|---|

| Fluorinated propenoates (e.g., Propyl 2-cyano-3-(3,4,5-trifluorophenyl)-2-propenoate) | Trifluorophenyl | 15.1–27.8 | Polymers, electronics |

| Target Compound | 3-Nitrophenyl-furyl | Not reported | Potential specialty polymers |

Key Structural Differences:

- The thiazole ring in the analog may enhance biological activity (e.g., antimicrobial or anticancer properties) due to its prevalence in medicinal chemistry.

- The nitrobenzyl group (vs.

Actividad Biológica

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate (CAS Number: 853347-75-8) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H10N2O5

- Molecular Weight : 282.25 g/mol

- IUPAC Name : Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate

- CAS Number : 853347-75-8

Biological Activity Overview

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate has been studied for various biological activities, particularly in the context of anticancer properties and anti-inflammatory effects.

Anticancer Activity

- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be less than 20 µM, indicating potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Molecular docking studies suggest that it interacts with key proteins involved in the apoptotic pathway, such as Bcl-2 and caspases.

Anti-inflammatory Effects

Research has indicated that methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate possesses anti-inflammatory properties. In vivo models of inflammation, such as carrageenan-induced paw edema in rats, showed a significant reduction in swelling when treated with this compound at doses ranging from 25 to 100 mg/kg.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the nitrophenyl group significantly enhances the biological activity of the compound. Substituents on the furan ring also influence its potency, with electron-withdrawing groups improving its efficacy against cancer cells.

| Substituent | Effect on Activity |

|---|---|

| Nitrophenyl | Increases cytotoxicity |

| Furan substituents | Modulate activity based on electronic properties |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate on MCF-7 cells, reporting a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis.

- In Vivo Anti-inflammatory Study : An animal model study demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum samples after treatment with carrageenan.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.